Z-VRPR-FMK (trifluoroacetate salt)
Description
Overview of MALT1 as a Key Signaling Hub in Immune Pathways
MALT1 is a central player in both adaptive and innate immunity. nih.gov In adaptive immunity, it is essential for the activation of T cells and B cells following the recognition of antigens by their respective receptors (TCR and BCR). nih.govaacrjournals.org This activation process is vital for mounting an effective immune response against pathogens. nih.gov MALT1 also participates in the signaling pathways of various innate immune cells, including dendritic cells, mast cells, and natural killer (NK) cells. nih.govnih.gov
The protein functions downstream of specific immune receptors that contain an immunoreceptor tyrosine-based activation motif (ITAM). nih.gov Upon receptor engagement, a signaling cascade is initiated, leading to the formation of a protein complex known as the CBM complex, which consists of CARD11 (or CARMA1), BCL10, and MALT1. aacrjournals.orgnih.gov Within this complex, MALT1 acts as a scaffold, recruiting other signaling molecules like TRAF6, which in turn activates the NF-κB and JNK/AP-1 signaling pathways. nih.govnih.gov These pathways are critical for the expression of genes involved in inflammation, cell proliferation, and survival. nih.govfrontiersin.org
The significance of MALT1 extends to the regulation of T helper 17 (Th17) cells, which are involved in the response to bacterial and fungal infections but also contribute to autoimmune diseases when dysregulated. frontiersin.orgfrontiersin.org MALT1 is one of the key transcription factors, along with RORγt, AHR, and HIF-1α, that drive the expression of the pro-inflammatory cytokine IL-17A in these cells. frontiersin.org
Basal Proteolytic Activity of MALT1 and its Significance
Beyond its scaffolding function, MALT1 possesses proteolytic activity, classifying it as a paracaspase due to its ability to cleave substrates after an arginine residue. medchemexpress.com This enzymatic function is activated upon the dimerization of the MALT1 paracaspase domain within the CBM complex. nih.govresearchgate.net The proteolytic activity of MALT1 is not merely a secondary function but plays a critical role in fine-tuning immune responses. nih.govnih.gov
MALT1 cleaves several key regulatory proteins, thereby modulating their function. Some of the well-characterized substrates of MALT1 include:
A20 (TNFAIP3): A negative regulator of NF-κB signaling. Cleavage of A20 by MALT1 removes this inhibitory control, thus amplifying NF-κB activation. nih.govnih.gov
CYLD: Another negative regulator of NF-κB. Its cleavage by MALT1 also contributes to sustained NF-κB signaling. nih.govnih.gov
BCL10: A component of the CBM complex itself. MALT1-mediated cleavage of BCL10 is thought to be a feedback mechanism to control the duration of signaling. caymanchem.com
HOIL-1 (RBCK1): A component of the linear ubiquitin chain assembly complex (LUBAC), which is involved in NF-κB activation. Cleavage of HOIL-1 by MALT1 leads to the destabilization of LUBAC, dampening NF-κB signaling in a negative feedback loop. nih.govfrontiersin.org
RelB: A member of the NF-κB family of transcription factors. nih.govresearchgate.net
Regnase-1, Roquin-1/2, and N4BP1: Proteins involved in regulating mRNA stability and translation. nih.govresearchgate.net
Tensin-3: A protein that links the actin cytoskeleton to integrins, playing a role in cell adhesion. nih.govfrontiersin.org
The balance between the scaffolding and proteolytic functions of MALT1 is crucial for maintaining immune homeostasis. nih.govnih.gov Dysregulation of MALT1's proteolytic activity has been implicated in pathological conditions. For instance, constitutive MALT1 protease activity is a hallmark of certain types of lymphoma. exlibrisgroup.com Conversely, studies in mice with a catalytically inactive form of MALT1 have revealed the development of autoimmune disease, highlighting the importance of MALT1's enzymatic function in preventing autoimmunity. nih.govnih.govfrontiersin.org
Contextualization of MALT1 Protease as a Research Target
The critical role of MALT1's proteolytic activity in both normal immune function and disease has made it an attractive target for therapeutic intervention. nih.govnih.govfrontiersin.org The observation that exaggerated MALT1 activity is associated with lymphoid malignancies, such as activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL), has spurred significant interest in developing MALT1 inhibitors. aacrjournals.orgnih.gov In these cancers, constitutive activation of the NF-κB pathway, often driven by MALT1, is essential for tumor cell survival. aacrjournals.org
Several factors make MALT1 a promising drug target. Firstly, it is the only paracaspase in humans, which suggests that specific inhibitors could be designed with minimal off-target effects on other protein families. aacrjournals.org Secondly, animal models have shown that the absence of MALT1 is not lethal, indicating that inhibiting its activity might be tolerable in a clinical setting. aacrjournals.org
The potential applications of MALT1 inhibitors extend beyond cancer. Given its role in T-cell activation and inflammation, targeting MALT1 could be a viable strategy for treating autoimmune and inflammatory diseases. nih.govfrontiersin.org Research is ongoing to explore the therapeutic potential of MALT1 inhibition in a variety of conditions. nih.govc4xdiscovery.com
Historical Development of MALT1 Inhibitors in Academic Research
The discovery of MALT1's proteolytic activity prompted academic and pharmaceutical researchers to search for small molecule inhibitors. Early efforts involved high-throughput screening of chemical libraries to identify compounds that could block MALT1's enzymatic function. nih.gov
One of the early identified inhibitors was Z-VRPR-FMK (trifluoroacetate salt) , a tetrapeptide-based irreversible inhibitor. nih.govcaymanchem.com This compound mimics the substrate of MALT1 and covalently binds to the active site, thereby blocking its proteolytic activity. medchemexpress.comprobechem.com Z-VRPR-FMK has been instrumental as a research tool to probe the biological functions of MALT1 protease activity. nih.govcaymanchem.com Studies using this inhibitor have demonstrated that blocking MALT1 can inhibit the growth of ABC-DLBCL cells by suppressing NF-κB activation. nih.govmedchemexpress.com
Following the initial discovery of peptide-based inhibitors, research has focused on developing more drug-like small molecules with improved pharmacological properties. These efforts have led to the identification of various classes of MALT1 inhibitors, including both irreversible and allosteric inhibitors. medchemexpress.comnih.govacs.org Some of these compounds have shown promising preclinical activity and have advanced into clinical trials for the treatment of non-Hodgkin's lymphoma and chronic lymphocytic leukemia. c4xdiscovery.comacs.orgyoutube.com
The development of MALT1 inhibitors represents a targeted approach to cancer therapy, moving away from traditional chemotherapy towards drugs that specifically target the molecular drivers of the disease. nih.gov The journey from the initial discovery of MALT1's role in lymphoma to the development of clinical-stage inhibitors highlights the progress in understanding and targeting key signaling pathways in cancer.
Research Findings on Z-VRPR-FMK (trifluoroacetate salt)
| Property | Finding | Citation |
| Inhibitor Type | Irreversible MALT1 inhibitor | caymanchem.commedchemexpress.comcaltagmedsystems.co.uk |
| Mechanism | Inhibits MALT1-induced NF-κB activation and MMP expression. | medchemexpress.com |
| Cellular Effects | Inhibits the growth and invasiveness of diffuse large B-cell lymphoma (DLBCL) cells. | nih.govmedchemexpress.com |
| In Vitro Activity | Reduces the level of c-REL in the nucleus of HBL-1 cells and inhibits NF-κB signal transduction. | medchemexpress.com |
| In Vivo Activity | Inhibited the growth of OCI-LY10 cell xenografts in nude mice. | nih.gov |
| Chemical Nature | Tetrapeptide composed of valine, arginine, proline, and arginine with a fluoromethylketone reactive group. | nih.gov |
Properties
Molecular Formula |
C31H49FN10O6 · CF3COOH |
|---|---|
Molecular Weight |
790.8 |
InChI |
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41 |
InChI Key |
WIPHXOQUHDJLCU-WCFRTMNKSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](C(C)C)C(N[C@@H](CCCNC(N)=N)C(N2CCC[C@H]2C(N[C@H](C(CF)=O)CCCNC(N)=N)=O)=O)=O.FC(F)(C(O)=O)F |
Synonyms |
Z-Val-Arg-Pro-DL-Arg-FMK |
Origin of Product |
United States |
Z Vrpr Fmk Trifluoroacetate Salt : an Irreversible Malt1 Paracaspase Inhibitor
Molecular Mechanism of MALT1 Protease Inhibition
Z-VRPR-FMK exerts its inhibitory effect on MALT1 through a specific and irreversible covalent modification of the enzyme's active site. This mechanism effectively blocks the proteolytic activity of MALT1, which is crucial for the activation of NF-κB signaling in lymphocytes.
Covalent Binding to the Catalytic Site (Cys464)
The inhibitory action of Z-VRPR-FMK is centered on its fluoromethylketone (FMK) group, which acts as a warhead, forming a covalent bond with the catalytic cysteine residue (Cys464) within the MALT1 active site. nih.govnih.gov This covalent modification is a hallmark of irreversible inhibitors and leads to the complete and sustained inactivation of the MALT1 protease. nih.gov The interaction is highly specific, driven by the peptide sequence that mimics the natural substrate of MALT1.
Specificity Profile Against MALT1 Substrates
Z-VRPR-FMK demonstrates a high degree of specificity for MALT1, effectively inhibiting the cleavage of its known substrates. All identified MALT1 substrates are cleaved after an arginine residue in the P1 position. nih.gov Research has shown that Z-VRPR-FMK can suppress the T-cell activation-induced cleavage of Bcl-10 in a dose-dependent manner. rndsystems.com It also inhibits the cleavage of other key MALT1 substrates, such as A20 and CYLD, which are negative regulators of NF-κB signaling. nih.govnih.gov By preventing the degradation of these substrates, Z-VRPR-FMK effectively halts the downstream signaling cascade that leads to NF-κB activation. nih.gov In studies on diffuse large B-cell lymphoma (DLBCL), Z-VRPR-FMK has been shown to reduce the nuclear levels of the NF-κB subunit c-REL. medchemexpress.comnih.gov
Table 1: Effect of Z-VRPR-FMK on MALT1 Substrates and Downstream Effectors
| Substrate/Effector | Effect of Z-VRPR-FMK Inhibition | Cellular Context |
|---|---|---|
| Bcl-10 | Suppresses cleavage | T-cells |
| A20 | Prevents degradation, leading to increased protein levels | DLBCL cells |
| CYLD | Prevents cleavage | General MALT1 activity |
| c-REL | Reduces nuclear translocation | DLBCL cells |
| NF-κB | Inhibits activation | DLBCL cells |
Irreversible Nature of Inhibition
The inhibition of MALT1 by Z-VRPR-FMK is characterized as irreversible. medchemexpress.commedchemexpress.comhellobio.comacetherapeutics.comabcam.com This is due to the formation of a stable covalent bond between the inhibitor and the enzyme. nih.govnih.gov Kinetic studies and active-site titration experiments have confirmed the irreversible nature of this interaction. nih.gov The stability of this bond ensures a prolonged duration of MALT1 inhibition within the cellular environment.
Structural Insights into Z-VRPR-FMK Interaction with MALT1
Crystallographic studies of MALT1 in complex with Z-VRPR-FMK have provided detailed structural information about how the inhibitor recognizes and binds to the enzyme. These insights are crucial for understanding the basis of its specificity and for the development of new, more potent MALT1 inhibitors.
Analysis of Substrate-Binding Groove Recognition
The crystal structure of the MALT1 paracaspase domain bound to Z-VRPR-FMK reveals that the inhibitor sits (B43327) within the substrate-binding groove of the enzyme. nih.govresearchgate.net The tetrapeptide sequence (Val-Arg-Pro-Arg) of the inhibitor plays a critical role in this recognition. nih.gov The P1 arginine residue of the inhibitor forms multiple hydrogen bonds with acidic residues in the S1 pocket of MALT1, which is a key determinant of substrate specificity. nih.govresearchgate.net The P3 arginine and P4 valine residues also make specific contacts with the S3 and S4 pockets of the enzyme, further contributing to the precise recognition. nih.govresearchgate.net
Influence on MALT1 Dimerization and Conformational Stability
Binding of Z-VRPR-FMK to MALT1 has been shown to promote the dimerization of the MALT1 paracaspase domain. nih.govresearchgate.netnih.gov In the absence of the inhibitor, the MALT1 paracaspase domain is prone to aggregation. However, upon incubation with Z-VRPR-FMK, the protein forms a stable homodimer. nih.govresearchgate.net This inhibitor-induced dimerization is thought to stabilize the active conformation of the enzyme, even as the catalytic activity is blocked. nih.gov The crystal structure of the MALT1-Z-VRPR-FMK complex shows a dimeric arrangement where each protomer consists of a paracaspase domain and an adjacent Ig-like domain. nih.govresearchgate.net
Peptide Sequence (Val-Arg-Pro-Arg) and Fluoromethyl Ketone (FMK) Moiety
The specific inhibitory action of Z-VRPR-FMK (trifluoroacetate salt) on the MALT1 paracaspase is a direct result of its chemical structure, which is comprised of two key functional components: a tetrapeptide sequence and an electrophilic fluoromethyl ketone moiety. nih.gov This design allows the molecule to act as a potent and irreversible inhibitor of MALT1. medchemexpress.comnih.govrndsystems.commedchemexpress.commedchemexpress.comtargetmol.com
The core of the inhibitor is a tetrapeptide with the sequence Val-Arg-Pro-Arg (VRPR). nih.govrndsystems.com This peptide sequence is designed to mimic the natural substrate of the MALT1 enzyme, guiding the inhibitor to the enzyme's active site. The sequence Z-VRPR-FMK was derived from the optimal tetrapeptide substrate identified for a metacaspase, a related type of protease. nih.gov Structural studies and substrate specificity analyses have highlighted the importance of the arginine residues in this sequence for binding to MALT1. nih.gov In particular, the P1 arginine (the last arginine in the sequence) is considered critical due to its multiple interactions with acidic residues within the P1 pocket of the MALT1 active site. nih.gov While the P1 arginine is crucial for recognition, research has suggested that the P3 arginine (the first arginine) could potentially be replaced, a finding supported by the fact that among 11 known MALT1 substrates, all possess a P1 arginine, but only one, BCL10, has a P3 arginine. nih.gov
The second critical component is the fluoromethyl ketone (FMK) group attached to the C-terminus of the peptide. mdpi.com This FMK moiety functions as an electrophilic "warhead". nih.gov Once the VRPR peptide sequence has guided the inhibitor into the MALT1 active site, the FMK group is positioned to react with a key amino acid residue. mdpi.com The electron-withdrawing nature of the fluorine atom makes the adjacent ketone carbon highly susceptible to nucleophilic attack. This leads to the formation of a stable, irreversible covalent bond with the active site cysteine residue, C464, of the MALT1 paracaspase. nih.gov This covalent modification permanently inactivates the enzyme, which is why Z-VRPR-FMK is classified as an irreversible inhibitor. medchemexpress.comnih.govmedchemexpress.com Peptidyl FMKs are generally favored over older chloromethyl ketones (CMKs) due to their lower reactivity towards other nucleophiles, leading to greater specificity. mdpi.com
Despite its effectiveness in binding and inhibiting MALT1, the Z-VRPR-FMK peptide has limitations, such as poor cell penetration, which is thought to be hindered by the presence of the two charged arginine residues. nih.govresearchgate.net
Table 1: Research Findings on Z-VRPR-FMK (trifluoroacetate salt) Components
| Component | Feature | Research Finding | Citation |
| Peptide Sequence | Val-Arg-Pro-Arg (VRPR) | A tetrapeptide that directs the inhibitor to the MALT1 active site. nih.govrndsystems.com | nih.govrndsystems.com |
| P1 Arginine | Considered critical for binding due to interactions with the MALT1 P1 pocket. nih.gov | nih.gov | |
| Origin | Derived from an optimal tetrapeptide substrate for the metacaspase AtmC9. nih.gov | nih.gov | |
| Chemical Moiety | Fluoromethyl Ketone (FMK) | An electrophilic "warhead" that reacts with the enzyme's active site. nih.gov | nih.gov |
| Mechanism of Action | Forms an irreversible covalent bond with the active site cysteine residue (C464) of MALT1. nih.gov | nih.gov | |
| Inhibition Type | The covalent bond formation results in irreversible inhibition of the MALT1 enzyme. medchemexpress.com | medchemexpress.com |
Impact on Nf κb Signaling Pathway Regulation
Modulation of NF-κB Activation by MALT1 Proteolysis
The proteolytic activity of MALT1 is a key step in amplifying and sustaining NF-κB signals, particularly in lymphocytes. By irreversibly binding to MALT1, Z-VRPR-FMK effectively neutralizes this enzymatic function, leading to a downstream suppression of NF-κB activation. medchemexpress.comnih.gov
A direct consequence of inhibiting MALT1-driven NF-κB activation is the reduced transcription of NF-κB target genes. nih.gov Research in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, which often have constitutive MALT1 activity, demonstrates that treatment with Z-VRPR-FMK leads to a significant decrease in the expression and secretion of pro-survival cytokines like IL-6 and IL-10. nih.gov Similarly, in studies using OCI-LY10 lymphoma cells, the compound was found to lower the mRNA levels of the core NF-κB subunit P65. nih.gov This suppression of gene expression underscores the compound's ability to interrupt the functional output of the NF-κB pathway. nih.govnih.gov
Table 1: Effect of Z-VRPR-FMK on NF-κB Target Gene Expression
| Cell Line | Target Gene | Observed Effect | Citation |
|---|---|---|---|
| OCI-Ly3, OCI-Ly10, other ABC-DLBCL lines | IL-6 | Predominant reduction in production | nih.gov |
| OCI-Ly3, OCI-Ly10, other ABC-DLBCL lines | IL-10 | Reduction in transcription and expression | nih.gov |
The activation of NF-κB culminates in the translocation of its active subunits, such as p65 (RelA) and c-Rel, from the cytoplasm into the nucleus, where they bind to DNA and initiate gene transcription. Z-VRPR-FMK has been shown to disrupt this process. In HBL-1 lymphoma cells, a 50 μM concentration of the inhibitor effectively reduced the amount of c-Rel in the nucleus. medchemexpress.com Likewise, in xenograft models of OCI-LY10 cells, treatment with Z-VRPR-FMK resulted in a marked decrease in the nuclear expression of the p65 protein. nih.govnih.gov
Interestingly, some studies suggest the mechanism is nuanced. MALT1 inhibition may not affect the initial degradation of IκB proteins, which is what typically releases NF-κB for nuclear entry. nih.gov Instead, the inhibitor's effect may be more focused on controlling the DNA-binding capacity of NF-κB complexes once they are inside the nucleus, partly by preventing the degradation of other nuclear proteins like RelB. nih.gov
Cleavage of Canonical MALT1 Substrates
MALT1's role in promoting NF-κB signaling is executed through the cleavage and inactivation of several negative regulators. Z-VRPR-FMK's inhibitory action restores the function of these substrates, thereby dampening the NF-κB response.
A20 (also known as TNFAIP3) is a deubiquitinating enzyme that acts as a critical negative feedback regulator of NF-κB signaling. nih.govfrontiersin.org In certain immune signaling contexts, MALT1 cleaves A20, which abrogates its inhibitory function and allows for sustained NF-κB activity. nih.gov Z-VRPR-FMK directly counters this by preventing A20 cleavage. nih.govembopress.org Studies have shown that treatment with Z-VRPR-FMK in lymphoma cells not only inhibits NF-κB activation but also leads to an increase in the levels of intact A20 protein. nih.govnih.gov This weakening of A20 proteolysis is considered a key mechanism through which Z-VRPR-FMK inhibits the NF-κB pathway. nih.gov
B-cell lymphoma 10 (BCL10) is an essential adaptor protein that, along with CARMA1 and MALT1, forms the CBM signalosome required for NF-κB activation. frontiersin.org BCL10 is also a direct substrate of MALT1. Z-VRPR-FMK has been demonstrated to suppress the MALT1-mediated cleavage of BCL10 in a dose-dependent manner in activated T-cells and in ABC-DLBCL cell lines where the pathway is chronically active. bio-techne.comnih.gov The presence of only uncleaved BCL10 following treatment with Z-VRPR-FMK serves as a reliable marker for the effective inhibition of MALT1's proteolytic activity. nih.gov
Table 2: Impact of Z-VRPR-FMK on MALT1 Substrate Cleavage
| Substrate | Cell Type(s) | Key Finding | Citation(s) |
|---|---|---|---|
| A20 (TNFAIP3) | Lymphoma cells (OCI-LY10), Jurkat T-cells | Inhibits proteolysis, leading to increased A20 protein levels and reduced NF-κB activation. | nih.govnih.govembopress.org |
| BCL10 | Jurkat T-cells, ABC-DLBCL cells (OCI-Ly3, OCI-Ly10) | Dose-dependently suppresses cleavage, indicating effective MALT1 inhibition. | bio-techne.comnih.gov |
| CYLD | Jurkat T-cells, Endothelial cells, Lymphoma cells (HBL-1) | Significantly decreases cleavage, preventing the inactivation of this negative regulator. | embopress.orgnih.govnih.gov |
| RelB | T-cell and B-cell lines | Prevents cleavage and subsequent degradation, leading to increased nuclear RelB levels which inhibits RelA/c-Rel DNA binding. | nih.gov |
RelB Cleavage in Specific Contexts
Z-VRPR-FMK directly interferes with the MALT1-mediated cleavage of RelB, a member of the NF-κB family of transcription factors. nih.govmdc-berlin.de In normal lymphocytes and certain lymphoma cell lines, MALT1 has been shown to cleave RelB after a specific arginine residue (Arg-85). nih.govmdc-berlin.deresearchgate.net This cleavage event earmarks RelB for proteasomal degradation, which in turn promotes the DNA binding of canonical NF-κB complexes containing RelA and c-Rel. nih.govmdc-berlin.de
Inhibition of MALT1's proteolytic activity by Z-VRPR-FMK prevents this cleavage and subsequent degradation of RelB. nih.govresearchgate.net This has been observed in various cell types upon stimulation, including Jurkat T cells and other lymphocyte cell lines. researchgate.net The stabilization of RelB levels following treatment with Z-VRPR-FMK leads to the inhibition of canonical NF-κB target gene expression. nih.govmdc-berlin.de In the context of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), where MALT1 is constitutively active, the inhibition of RelB cleavage by MALT1 inhibitors has been linked to impaired survival of the lymphoma cells, highlighting this as a critical regulatory node. nih.govmdc-berlin.de Studies using derivatives of Z-VRPR-FMK have demonstrated a dose-dependent impairment of RelB proteolysis in MALT1-dependent DLBCL cells. nih.gov
Table 1: Effect of Z-VRPR-FMK on RelB Cleavage
| Cell Type | Context/Stimulation | Effect of Z-VRPR-FMK | Outcome | Reference(s) |
|---|---|---|---|---|
| Lymphocytes | Antigen receptor stimulation | Inhibits MALT1-mediated cleavage of RelB | Prevents RelB degradation, inhibits canonical NF-κB activation | nih.gov, mdc-berlin.de |
| ABC-DLBCL Cell Lines | Constitutive MALT1 activity | Blocks RelB cleavage | Impairs survival of lymphoma cells | nih.gov, mdc-berlin.de |
| Jurkat T cells | PMA/ionomycin stimulation | Prevents RelB cleavage | Stabilization of RelB | researchgate.net |
| MALT1-dependent DLBCL cells | Baseline | Dose-dependent inhibition of RelB proteolysis | Reduced NF-κB signaling | nih.gov |
Interactions with Upstream and Downstream NF-κB Pathway Components
The influence of Z-VRPR-FMK extends to various upstream and downstream elements of the NF-κB pathway, primarily through its targeted inhibition of MALT1. This interference has significant consequences for signaling cascades originating from B-cell and T-cell receptors and the assembly and function of the CBM complex.
Cross-talk with BCR/TCR Signaling
Z-VRPR-FMK has been instrumental in elucidating the role of MALT1's proteolytic activity in B-cell receptor (BCR) and T-cell receptor (TCR) signaling. aacrjournals.orgnih.gov In T cells, TCR stimulation normally leads to the activation of the CBM complex and subsequent NF-κB activation, which is essential for cytokine production, such as Interleukin-2 (IL-2), and T-cell proliferation. aacrjournals.orgnih.gov The use of Z-VRPR-FMK has demonstrated that the protease function of MALT1 is indispensable for TCR-induced IL-2 secretion. aacrjournals.org By inhibiting MALT1, Z-VRPR-FMK effectively uncouples TCR signaling from this key downstream effector function.
Similarly, in B cells, MALT1 is critical for transmitting signals from the BCR to the NF-κB pathway. aacrjournals.org Certain lymphomas, particularly the ABC subtype of DLBCL, are characterized by chronic BCR signaling that relies on a functional CBM complex to maintain NF-κB activity and promote cell survival. aacrjournals.orgresearchgate.net Z-VRPR-FMK disrupts this oncogenic signaling by inhibiting MALT1, thereby blocking the cleavage of its substrates and reducing NF-κB-dependent gene transcription, which ultimately impairs the proliferation and survival of these malignant B cells. aacrjournals.org
Influence on CARMA1-BCL10-MALT1 (CBM) Complex Formation and Activity
Z-VRPR-FMK directly targets the enzymatic core of the CBM signalosome, MALT1. nih.gov The CBM complex assembles upon antigen receptor stimulation, which brings together CARMA1 (also known as CARD11), BCL10, and MALT1. nih.govresearchgate.net This assembly is a prerequisite for MALT1 activation. nih.gov While Z-VRPR-FMK does not prevent the initial assembly of the CBM complex, it has been reported to induce MALT1 dimerization, a state associated with its activation. nih.gov However, its primary and most critical function is to act as an irreversible, covalent inhibitor of the MALT1 paracaspase active site. nih.govnih.gov
By binding to the MALT1 active site, Z-VRPR-FMK blocks the proteolytic processing of key MALT1 substrates. caymanchem.comaacrjournals.org One of the most well-characterized substrates within the CBM complex is BCL10 itself. caymanchem.combertin-bioreagent.com In T cells, activation-induced cleavage of BCL10 is suppressed by Z-VRPR-FMK in a dose-dependent manner. biocat.comrndsystems.com Furthermore, Z-VRPR-FMK prevents the cleavage of other crucial MALT1 substrates that regulate NF-κB, such as A20 (TNFAIP3) and CYLD. caymanchem.comaacrjournals.org The cleavage of these proteins by MALT1 typically serves to amplify and sustain NF-κB signaling. ashpublications.orgnih.gov Therefore, by inhibiting MALT1's enzymatic activity, Z-VRPR-FMK effectively dismantles a critical amplification loop within the NF-κB pathway, leading to reduced activation of NF-κB and decreased expression of its target genes. nih.govnih.gov
Table 2: Interactions of Z-VRPR-FMK with the CBM Complex
| Component | Interaction with Z-VRPR-FMK | Consequence | Reference(s) |
|---|---|---|---|
| MALT1 | Irreversible, covalent inhibition of paracaspase activity | Blocks proteolytic function; reduces NF-κB activation | caymanchem.com, nih.gov, nih.gov |
| BCL10 | Inhibits MALT1-mediated cleavage | Suppresses a key signaling event downstream of TCR activation | , biocat.com, rndsystems.com |
| A20 (TNFAIP3) | Prevents MALT1-mediated cleavage | Blocks degradation of an NF-κB inhibitor, thus dampening the signal | nih.gov, caymanchem.com, aacrjournals.org |
| CYLD | Prevents MALT1-mediated cleavage | May affect other MALT1 substrates | caymanchem.com |
Role in Cellular Processes and Biological Outcomes
Induction of Apoptosis and Cell Death Mechanisms
Beyond inhibiting proliferation, Z-VRPR-FMK actively promotes cell death in malignant B-cells through the induction of apoptosis and influences related cellular processes.
The inhibition of the MALT1-NF-κB axis by Z-VRPR-FMK leads to the induction of apoptosis in susceptible malignant B-cells. scispace.com NF-κB is a critical transcription factor that controls the expression of several anti-apoptotic genes. By blocking MALT1's proteolytic activity, Z-VRPR-FMK prevents the degradation of NF-κB inhibitors, thereby suppressing its pro-survival signaling. nih.govnih.gov This disruption of the survival pathway is a key mechanism through which MALT1 inhibition results in programmed cell death.
Research has shown that targeting MALT1 with inhibitors like Z-VRPR-FMK efficiently kills B-cell acute lymphoblastic leukemia (B-ALL) cells through the induction of apoptosis. nih.gov Similarly, in ABC-DLBCL, MALT1 inhibition has been shown to induce apoptosis, highlighting this as a primary mechanism of its anti-lymphoma activity. researchgate.net
The induction of apoptosis is often linked with alterations in the cell cycle. Treatment with MALT1 inhibitors has been found to cause cell death predominantly in cycling cells. nih.gov While specific studies detailing the full cell cycle effects of Z-VRPR-FMK are limited, the process of apoptosis leads to a characteristic fragmentation of DNA. In flow cytometry analysis, these apoptotic cells are detected as a population in the "sub-G0" or "sub-G1" phase, which represents cells with less than a G1 content of DNA. nih.gov An increase in the sub-G0 population is a hallmark of apoptosis. nih.gov Some anti-cancer agents are known to induce an arrest in the G2/M phase of the cell cycle before the onset of apoptosis. nih.govnih.gov The mechanism of cell death for MALT1 inhibition in B-ALL has been identified as apoptotic induction, particularly affecting cells that are actively cycling. nih.gov
Autophagy is a cellular degradation and recycling process that can play a dual role in either promoting cell survival or contributing to cell death. scienceopen.commdpi.com Autophagy-dependent cell death (ADCD) is a form of regulated cell death that relies on the autophagic machinery, and its study has often involved the use of pan-caspase inhibitors to block apoptosis. scienceopen.comnih.govnih.gov In certain contexts, when apoptosis is inhibited, cells may undergo a form of cell death characterized by the massive accumulation of autophagosomes. scienceopen.com
The relationship between MALT1 inhibition and autophagy is complex. Autophagy can act as a regulator of inflammatory signaling proteins. elifesciences.org However, the specific role of Z-VRPR-FMK in directly modulating autophagy-dependent cell death pathways has not been extensively elucidated in the available research. The interplay between the apoptosis induced by Z-VRPR-FMK and the cellular autophagy response remains an area for further investigation.
Cell Migration and Invasion
Z-VRPR-FMK has demonstrated notable effects on the migratory and invasive capabilities of cancer cells, primarily through its influence on matrix metalloproteinases (MMPs).
Suppression of Matrix Metalloproteinase (MMP) Expression (MMP2, MMP9)
Research has shown that Z-VRPR-FMK can effectively suppress the expression of MMP2 and MMP9, two key enzymes involved in the degradation of the extracellular matrix, a critical step in cell invasion. In studies involving diffuse large B-cell lymphoma (DLBCL), treatment with Z-VRPR-FMK resulted in a significant reduction in the expression of both MMP2 and MMP9 proteins. nih.gov This inhibitory action is linked to its ability to block MALT1, which in turn downregulates the NF-κB signaling pathway that is often responsible for inducing the expression of these MMPs. nih.gov
A study on OCI-LY10 DLBCL cells and xenografts in nude mice revealed that the expression of MMP2 and MMP9 proteins was markedly lower in the groups treated with Z-VRPR-FMK compared to the control groups. nih.gov This suggests a direct correlation between the inhibition of MALT1 by Z-VRPR-FMK and the reduced expression of these invasive enzymes.
Table 1: Effect of Z-VRPR-FMK on MMP2 and MMP9 Expression in OCI-LY10 Cells
| Treatment | MMP2 Protein Expression | MMP9 Protein Expression |
| Control | High | High |
| Z-VRPR-FMK | Significantly Reduced | Significantly Reduced |
This table is based on findings from a study on diffuse large B-cell lymphoma cells. nih.gov
Inhibition of Cellular Invasiveness
The suppression of MMP expression by Z-VRPR-FMK directly translates to a decrease in the invasive potential of cancer cells. By inhibiting the enzymatic machinery required for breaking down tissue barriers, Z-VRPR-FMK effectively hinders the ability of tumor cells to invade surrounding tissues. nih.gov In vitro studies have demonstrated that treatment with Z-VRPR-FMK significantly reduces the mobility and invasive capacity of DLBCL cells. nih.gov This inhibition of cellular invasiveness is a crucial aspect of its potential as a research tool in cancer biology.
Immune Cell Activation and Function
Z-VRPR-FMK, through its inhibition of MALT1, plays a significant role in modulating the activation and function of various immune cells, including T-cells and B-cells. MALT1 is a key component of the signaling pathways downstream of both the T-cell receptor (TCR) and B-cell receptor (BCR). nih.govfrontiersin.orgnih.gov
T-Cell Activation and Cytokine Secretion (IL-2, IL-6, IL-10)
The proteolytic activity of MALT1 is crucial for T-cell activation. caymanchem.comrndsystems.com Z-VRPR-FMK, by irreversibly inhibiting MALT1, can suppress T-cell activation-induced cleavage of Bcl-10, a critical event in the T-cell signaling cascade. rndsystems.com This interference with MALT1 function subsequently impacts the production of various cytokines.
While direct studies on the effect of Z-VRPR-FMK on the secretion of IL-2, IL-6, and IL-10 are not extensively detailed in the provided search results, the known role of MALT1 in T-cell activation suggests a modulatory effect. MALT1 inhibition has been shown to suppress the production of pro-inflammatory cytokines from activated human T-cells. frontiersin.orgnih.gov For instance, allosteric MALT1 inhibitors have been found to down-regulate the activation and proliferation of IFN-γ and IL-17 secreting memory CD4+ cells, with no significant effect on IL-2 expressing memory CD4+ cells in some contexts. plos.org Conversely, another study indicated that MALT1 inhibition suppressed proinflammatory cytokines like IFNγ and IL-2 from activated memory T-cells. frontiersin.org
The anti-inflammatory cytokine IL-10 can also be influenced by pathways involving MALT1. In some cellular contexts, IL-10 has been shown to impair antigen degradation by dendritic cells, a process that can be influenced by cytokine environments shaped by MALT1 activity. nih.gov
Table 2: General Effects of MALT1 Inhibition on T-Cell Cytokine Production
| Cytokine | General Effect of MALT1 Inhibition |
| IL-2 | Suppression in some models |
| IL-6 | Potential for modulation through NF-κB pathway |
| IL-10 | Indirect modulation through effects on immune environment |
B-Cell Receptor (BCR) Signaling and Lymphocyte Activation
MALT1 is a critical mediator of B-cell receptor signaling. aacrjournals.orgashpublications.org The CBM complex, consisting of CARD11, BCL10, and MALT1, is a key intermediate in propagating signals from the BCR to activate the canonical NF-κB pathway. ashpublications.org Z-VRPR-FMK, by inhibiting MALT1, can disrupt this signaling cascade, thereby affecting B-cell activation, proliferation, and survival, particularly in malignancies dependent on chronic BCR signaling like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). nih.govaacrjournals.orgmedchemexpress.com
Pharmacological inhibition of MALT1 has been shown to attenuate B-cell proliferation. frontiersin.orgnih.gov Studies using MALT1 inhibitors have demonstrated a suppression of B-cell proliferation and antibody production that is dependent on T-cell help. nih.gov
Modulation of Inflammasome Activation in Research Models
Recent research has indicated that MALT1 inhibitors can modulate the activation of the inflammasome, a multiprotein complex that triggers inflammatory responses through the activation of caspase-1 and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Specifically, MALT1 inhibitors have been shown to inhibit the activation of the NLRP3 inflammasome. nih.govoncotarget.com
In models of experimental colitis, MALT1 inhibitors were found to reduce the production of IL-1β and IL-18 by suppressing both NF-κB and NLRP3 inflammasome activation. nih.govoncotarget.com This suggests that Z-VRPR-FMK, as a potent MALT1 inhibitor, could have a role in research models investigating inflammatory conditions where NLRP3 inflammasome activation is a key pathological driver. The mechanism involves the suppression of both the priming signal (NF-κB dependent) and the activation step of the NLRP3 inflammasome. nih.govoncotarget.com
Z-VRPR-FMK (trifluoroacetate salt) is a selective and irreversible inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). medchemexpress.commedchemexpress.com MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, a key regulator of immune responses, inflammation, and cell survival. nih.govnih.gov By inhibiting the proteolytic activity of MALT1, Z-VRPR-FMK has been shown to modulate various cellular functions, particularly in the context of certain cancers like activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL). nih.govnih.govnih.gov
Impact on Glycolysis and Oxygen Consumption Rate
The metabolic reprogramming of cancer cells is a critical hallmark of malignancy, enabling sustained proliferation and survival. While direct studies on the effect of Z-VRPR-FMK on glycolysis are limited, research on the broader impact of MALT1 inhibition provides some insights.
Inhibition of MALT1 has been associated with a significant reduction in the oxygen consumption rate (OCR) in ABC-DLBCL cells. This suggests a dampening of mitochondrial respiration. While a direct causal link to Z-VRPR-FMK is yet to be definitively established in the literature, its function as a potent MALT1 inhibitor suggests it would likely produce similar effects.
Further indirect evidence comes from studies on MALT1 inhibitor-resistant cells, where a depletion of metabolic pathways, including glycolysis, was observed. This suggests that sensitivity to MALT1 inhibition may be linked to a cell's glycolytic state. However, further research is required to fully elucidate the direct impact of Z-VRPR-FMK on glycolytic flux and lactate (B86563) production.
Table 1: Effect of MALT1 Inhibition on Oxygen Consumption Rate
| Cell Type | Treatment | Observed Effect on Oxygen Consumption Rate (OCR) | Reference |
|---|---|---|---|
| ABC-DLBCL Cells | MALT1 Protease Inhibition | Reduced | oncotarget.com |
Influence on Glutaminolysis and Immune Evasion
A more clearly defined role for Z-VRPR-FMK has been established in the context of glutaminolysis and its subsequent impact on immune evasion by cancer cells. Glutaminolysis is a key metabolic pathway that provides cancer cells with essential building blocks and energy.
Research has demonstrated that the inhibition of MALT1 protease activity by Z-VRPR-FMK leads to a profound reduction in the expression of glutaminase (B10826351) (GLS1). nih.gov GLS1 is the enzyme that catalyzes the first step of glutaminolysis, the conversion of glutamine to glutamate. This reduction in GLS1 expression results in an insufficiency of glutaminolysis-derived mitochondrial bioenergetics. nih.gov
This disruption of glutaminolysis has significant consequences for the tumor's ability to evade the immune system. The expression of Programmed Death-Ligand 1 (PD-L1) on the surface of cancer cells is a major mechanism of immune evasion, as it binds to the PD-1 receptor on T cells, inhibiting their anti-tumor activity. Studies have shown that treatment with Z-VRPR-FMK significantly decreases the proportion of PD-L1 positive ABC-DLBCL cells. nih.gov
The mechanism linking MALT1 inhibition to reduced PD-L1 expression appears to be dependent on the disruption of glutaminolysis. By inhibiting MALT1, Z-VRPR-FMK effectively cripples the cancer cell's ability to utilize glutamine, which in turn suppresses the expression of PD-L1 and renders the cancer cells more susceptible to immune attack. nih.gov
Table 2: Impact of Z-VRPR-FMK on Glutaminolysis and Immune Evasion Markers
| Target | Effect of Z-VRPR-FMK Treatment | Consequence | Reference |
|---|---|---|---|
| MALT1 Protease Activity | Inhibition | Downregulation of downstream signaling | nih.govnih.gov |
| GLS1 Expression | Reduced | Impaired glutaminolysis | nih.gov |
| PD-L1 Expression on ABC-DLBCL cells | Decreased | Reduced immune evasion | nih.gov |
Applications in Disease Research Models
B-Cell Malignancies
The compound's primary application in oncology research has been in the study of B-cell lymphomas, particularly those dependent on chronic B-cell receptor (BCR) signaling for survival.
Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes (ABC-DLBCL)
In the context of Activated B-Cell-like (ABC) DLBCL, a subtype known for its aggressive nature and resistance to standard chemotherapy, Z-VRPR-FMK has been pivotal in validating MALT1 as a therapeutic target. nih.gov Research using ABC-DLBCL cell lines, such as OCI-LY10, HBL-1, and TMD8, has demonstrated that inhibition of MALT1 by Z-VRPR-FMK leads to a significant reduction in cell proliferation and viability. aai.orgoup.commedchemexpress.com
The mechanism of action involves the disruption of the NF-κB signaling pathway, which is constitutively active in ABC-DLBCL. nih.govaai.org Z-VRPR-FMK blocks the proteolytic activity of MALT1, which in turn prevents the cleavage and inactivation of A20, a negative regulator of NF-κB. aai.orgnih.gov This leads to an accumulation of A20, subsequent inhibition of NF-κB activation, and downregulation of NF-κB target genes. aai.orgoup.com Specifically, treatment with Z-VRPR-FMK has been shown to decrease the nuclear expression of the p65 subunit of NF-κB. aai.orgnih.gov
Furthermore, studies have revealed that Z-VRPR-FMK can inhibit the invasiveness of ABC-DLBCL cells. This effect is linked to the reduced expression of matrix metalloproteinases (MMP), specifically MMP2 and MMP9, which are downstream targets of the NF-κB pathway and play a crucial role in tumor cell invasion and metastasis. aai.orgnih.gov In vivo studies using xenograft models of ABC-DLBCL in nude mice have corroborated these findings, showing that Z-VRPR-FMK treatment can inhibit tumor growth. aai.org
| Research Finding | Cell Lines Studied | Effect of Z-VRPR-FMK |
| Inhibition of Cell Proliferation | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Decreased viability and proliferation. oup.com |
| Inhibition of NF-κB Signaling | HBL-1, OCI-LY10 | Reduced nuclear c-REL and p65 levels. aai.orgoup.commedchemexpress.com |
| Regulation of A20 | OCI-LY10 | Increased expression of the A20 protein. aai.org |
| Inhibition of Cell Invasion | OCI-LY10 | Decreased expression of MMP2 and MMP9. aai.org |
B-Cell Acute Lymphoblastic Leukemia (B-ALL)
Research has also explored the role of MALT1 in B-cell acute lymphoblastic leukemia (B-ALL). Studies utilizing Z-VRPR-FMK alongside other MALT1 inhibitors have shown that MALT1 is important for the survival of B-ALL cells. nih.gov Interestingly, this research points towards a non-canonical, protease-independent function of MALT1 in pro- and pre-B-ALL, as cell lines sensitive to MALT1 inhibition showed low or no detectable MALT1 proteolytic activity. nih.gov This suggests that MALT1 may have a different biological role in the early stages of B-cell development compared to mature B-cell malignancies. nih.gov
Other Lymphomas (e.g., MALT Lymphoma in Research Contexts)
The MALT1 protein was originally discovered in the context of MALT (Mucosa-Associated Lymphoid Tissue) lymphoma, where a specific chromosomal translocation leads to its overexpression and activation. Consequently, MALT1 is a key therapeutic target in this type of lymphoma. nih.gov Z-VRPR-FMK, by inhibiting MALT1's enzymatic function, serves as a valuable tool to study the signaling pathways that are dysregulated in MALT lymphoma and to investigate the potential of MALT1 inhibition as a therapeutic strategy. nih.gov
Inflammation and Autoimmunity Research
The role of MALT1 in lymphocyte activation makes it a molecule of interest in inflammation and autoimmune diseases. rndsystems.combio-techne.combiocat.com Z-VRPR-FMK has been used to probe the specific contributions of MALT1's protease function in these processes.
Studies in Allergic Responses
Recent research has uncovered a dual role for MALT1 protease activity in the allergic response, with implications for both mast cells and endothelial cells. aai.orgelsevierpure.comnih.gov In mast cells, MALT1's proteolytic function is essential for the production of pro-inflammatory cytokines following FceRI stimulation. elsevierpure.comnih.gov This indicates that the scaffolding function of MALT1 alone is not sufficient to drive this aspect of the allergic response. elsevierpure.comnih.gov
While MALT1 activity is not required for mast cell degranulation, its protease function is crucial for the subsequent vascular edema. elsevierpure.comnih.gov This is because MALT1 protease activity is required for the histamine-induced permeability of the vascular endothelium. aai.orgelsevierpure.com Therefore, inhibitors of MALT1 protease, such as Z-VRPR-FMK, could potentially have a synergistic effect in controlling IgE-mediated allergic diseases by targeting both cytokine production and vascular permeability. aai.orgelsevierpure.com
Role in Endothelial Cell Permeability
MALT1 protease activity plays a direct role in regulating the integrity of the endothelial barrier. aai.orgnih.gov In vascular endothelial cells, stimuli such as thrombin and histamine (B1213489) can trigger MALT1 activation. aai.orgoup.comnih.gov Activated MALT1 then cleaves the protein cylindromatosis (CYLD), which leads to the disruption of microtubules and a cascade of events culminating in endothelial cell retraction and an acute increase in permeability. oup.comnih.gov This finding reveals a critical role for MALT1 outside of the immune system and suggests that its inhibition could be beneficial in inflammatory conditions characterized by vascular leakage. nih.gov
| Cellular Context | Stimulus | Effect of MALT1 Protease Activity |
| Mast Cells | FceRI activation | Essential for pro-inflammatory cytokine production. elsevierpure.comnih.gov |
| Endothelial Cells | Histamine, Thrombin | Induces cleavage of CYLD, leading to increased vascular permeability. aai.orgoup.comnih.gov |
General Inflammation Models
Z-VRPR-FMK (trifluoroacetate salt) is identified as a selective and irreversible inhibitor of the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). caymanchem.commedchemexpress.com MALT1 is an endopeptidase that plays a crucial role in the activation of NF-κB, a key signaling pathway in the inflammatory response within lymphocytes. caymanchem.com The proteolytic activity of MALT1 is essential for T cell activation. caymanchem.com
Research demonstrates that Z-VRPR-FMK suppresses the cleavage of Bcl-10 induced by T cell activation in a dose-dependent manner and diminishes the adhesion of Jurkat cells, a human T lymphocyte cell line, to fibronectin. targetmol.com By inhibiting MALT1, Z-VRPR-FMK effectively reduces the activation of NF-κB. caymanchem.com This mechanism has been explored in the context of gut mucosal inflammation, such as in celiac disease, where the modulation of NF-κB-related genes is a key aspect of the pathology. caymanchem.com
Research Beyond Mammalian Systems
Metacaspase Studies in Plants (e.g., Brassica napus)
In plant biology, Z-VRPR-FMK is utilized as a specific inhibitor to study the function of metacaspases (MCAs), a class of cysteine proteases involved in programmed cell death (PCD). oup.comresearchgate.net In studies on rapeseed (Brassica napus), stress-induced microspore embryogenesis is a key biotechnological process for producing doubled-haploid plants. nih.gov However, the efficiency of this process is often reduced by cell death that occurs following the initial stress treatment. nih.gov
Research has shown that this cell death is associated with an increase in MCA proteolytic activity. oup.comnih.gov The application of Z-VRPR-FMK was found to inhibit this MCA-like activity, leading to a suppression of cell death induced by heat stress. oup.com Consequently, the inhibition of metacaspases by Z-VRPR-FMK resulted in a higher frequency of early embryonic development from the microspores. oup.com These findings highlight that MCAs act as pro-cell death regulators in this system and can be targeted to improve the efficiency of in vitro embryogenesis in Brassica species. oup.comnih.gov
Table 1: Effect of Z-VRPR-FMK on Brassica napus Microspore Cultures
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| Heat Stress-Treated Microspore Cultures | MCA activity increases, associated with significant cell death. | oup.comnih.gov |
| Application of Z-VRPR-FMK | MCA-like proteolytic activity is inhibited. | oup.comresearchgate.net |
| Effect of MCA Inhibition | Suppression of heat stress-induced cell death. | oup.com |
| Outcome for Embryogenesis | Increased frequency of early embryonic development. | oup.com |
Metacaspase Inhibition in Protozoan Parasites (e.g., Trypanosoma brucei, Plasmodium falciparum)
Metacaspases in protozoan parasites are investigated as potential drug targets because they are essential for the parasites and absent in their human hosts. nih.govstrath.ac.uknih.gov
In research on Trypanosoma brucei, the parasite responsible for African trypanosomiasis, metacaspases like TbMCA2, TbMCA3, and TbMCA5 are considered valid drug targets. nih.gov All examined metacaspases show a substrate preference for basic amino acids like Arginine or Lysine at the P1 position, which distinguishes them from human caspases that prefer Aspartic acid. nih.gov Due to this specificity, Z-VRPR-FMK, which contains Arginine, is used in research as a control compound for irreversible metacaspase inhibition during the screening and characterization of new potential inhibitors against T. brucei metacaspases. nih.gov
In the context of Plasmodium falciparum, the deadliest malaria parasite, metacaspases are also implicated in crucial cellular pathways, including programmed cell death. nih.govresearchgate.netscielo.br Studies have demonstrated that the Plasmodium metacaspase PfMCA-1 possesses an arginine-specific protease activity. nih.govplos.org This was confirmed using the fluorogenic substrate z-VRPR-AMC, which shares the same peptide sequence as Z-VRPR-FMK. plos.org While the arginine specificity of the enzyme makes it a theoretical target for inhibitors like Z-VRPR-FMK, much of the functional research on P. falciparum cell death pathways has utilized the broader caspase inhibitor z-VAD-fmk to demonstrate the involvement of downstream proteases. nih.govplos.org
Table 2: Z-VRPR-FMK in Protozoan Parasite Research
| Parasite | Target Enzyme | Role/Finding Related to Z-VRPR-FMK | Reference |
|---|---|---|---|
| Trypanosoma brucei | Metacaspases (e.g., TbMCA5) | Used as a control for irreversible inhibition in inhibitor screening assays. | nih.gov |
| Plasmodium falciparum | Metacaspase (PfMCA-1) | Enzyme exhibits arginine-specific activity, demonstrated with substrate z-VRPR-AMC. This validates the potential for arginine-targeted inhibitors. | nih.govplos.org |
Methodological Approaches Utilizing Z Vrpr Fmk Trifluoroacetate Salt
Cell-Based Assays
Z-VRPR-FMK is frequently employed in a range of cell-based assays to elucidate the functional consequences of MALT1 inhibition in different cell types.
Cell Viability and Proliferation Assays (e.g., MTS assay)
The impact of MALT1 inhibition by Z-VRPR-FMK on cell viability and proliferation is a key area of investigation, particularly in cancer cell lines. Assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay are utilized to quantify the number of viable cells in culture following treatment with the inhibitor.
Research has demonstrated that Z-VRPR-FMK can significantly reduce the viability of certain cancer cells. For instance, in studies involving B-cell acute lymphoblastic leukemia (B-ALL), treatment with 50 µM Z-VRPR-FMK led to a notable decrease in the viability of primary ALL cells and a majority of B-ALL cell lines. nih.gov Similarly, in diffuse large B-cell lymphoma (DLBCL) cell lines, such as OCI-LY10, Z-VRPR-FMK has been shown to inhibit cell proliferation. Treatment of OCI-LY10 cells with Z-VRPR-FMK resulted in an inhibition of cell proliferation after 6 hours and a clear decrease in cell viability after 12 hours. nih.gov
| Cell Type | Assay | Observation | Reference |
|---|---|---|---|
| Primary ALL and B-ALL cell lines | Viability Assay | Significant reduction in viability with 50 µM Z-VRPR-FMK. | nih.gov |
| OCI-LY10 (DLBCL cell line) | Proliferation/Viability Assay | Inhibition of proliferation after 6 hours; decreased viability after 12 hours. | nih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, subG0)
To understand the mechanisms behind the reduction in cell viability, researchers employ techniques like flow cytometry to analyze apoptosis and the cell cycle. The analysis of the sub-G0 cell population, which represents cells with fragmented DNA, is a common method to quantify apoptotic cells. mdpi.com
Studies have shown that the cell death induced by Z-VRPR-FMK is often mediated through the induction of apoptosis. In B-ALL cells, the mechanism of cell death following MALT1 inhibition by Z-VRPR-FMK was identified as apoptosis, predominantly occurring in cycling cells. nih.gov This can be further investigated using methods like Annexin V staining, which identifies early apoptotic cells, in combination with a DNA dye like propidium (B1200493) iodide (PI) or DAPI to distinguish between apoptotic and necrotic cells. nih.gov
Gene Expression Analysis (e.g., qPCR, Western Blot)
Z-VRPR-FMK is instrumental in studying the role of MALT1 in regulating gene expression. Quantitative polymerase chain reaction (qPCR) and Western blot analysis are standard techniques used to measure changes in mRNA and protein levels, respectively, following MALT1 inhibition.
A key pathway regulated by MALT1 is the NF-κB signaling pathway. Research in OCI-LY10 cells and their xenografts has demonstrated that treatment with Z-VRPR-FMK leads to a significant decrease in the mRNA expression of the NF-κB subunit p65, as measured by qPCR. nih.gov Western blot analyses in the same study revealed that Z-VRPR-FMK treatment resulted in decreased nuclear expression of the p65 protein, as well as reduced expression of MALT1, matrix metalloproteinase 2 (MMP2), and MMP9 proteins. nih.gov Conversely, the expression of A20 (also known as TNFAIP3), a negative regulator of NF-κB, was found to increase. nih.gov
| Target | Method | Observation | Reference |
|---|---|---|---|
| p65 mRNA | qPCR | Significantly lower expression. | nih.gov |
| p65 protein (nuclear) | Western Blot | Decreased expression. | nih.gov |
| MALT1 protein | Western Blot | Decreased expression. | nih.gov |
| MMP2 protein | Western Blot | Decreased expression. | nih.gov |
| MMP9 protein | Western Blot | Decreased expression. | nih.gov |
| A20 protein | Western Blot | Increased expression. | nih.gov |
Protein Cleavage and Substrate Processing Detection
A primary function of MALT1 is its proteolytic activity, cleaving specific protein substrates to regulate their function. Z-VRPR-FMK, as a MALT1 inhibitor, is used to identify and validate MALT1 substrates and to study the consequences of inhibiting their cleavage. Western blotting is a common technique to detect the cleavage of these substrates by observing the appearance of cleavage fragments or the disappearance of the full-length protein.
Several MALT1 substrates have been shown to be affected by Z-VRPR-FMK. In a MALT1-dependent cell line, Z-VRPR-FMK was found to inhibit the cleavage of CYLD, RelB, and Regnase. nih.gov It also effectively suppresses the T-cell activation-induced cleavage of B-cell lymphoma/leukemia 10 (Bcl-10). nih.gov Furthermore, studies have demonstrated that Z-VRPR-FMK can inhibit the cleavage of Tensin-3. The inhibition of the cleavage of these substrates by Z-VRPR-FMK confirms its specificity for MALT1 protease activity and allows for the investigation of the downstream effects of this inhibition.
Cytokine Secretion Assays (e.g., ELISA, HTP Flow Cytometry)
MALT1 activity is known to influence the production and secretion of various cytokines. Assays such as the enzyme-linked immunosorbent assay (ELISA) are employed to quantify the levels of specific cytokines in cell culture supernatants following treatment with Z-VRPR-FMK.
In activated B-cell like (ABC) DLBCL cell lines, which often exhibit constitutive MALT1 activity, inhibition of MALT1 with Z-VRPR-FMK has been shown to reduce the production of key cytokines. Specifically, treatment of these cell lines with Z-VRPR-FMK led to a significant reduction in the secretion of Interleukin-6 (IL-6) and Interleukin-10 (IL-10), as measured by ELISA. This demonstrates the role of MALT1 in sustaining the production of these pro-survival cytokines in certain lymphomas.
Reporter Gene Assays (e.g., GloSensor for MALT1 activity)
To specifically measure the proteolytic activity of MALT1 in living cells, reporter gene assays have been developed. The GloSensor™ technology, for example, can be adapted to create a biosensor that produces a luminescent signal upon cleavage by MALT1.
A cell-based reporter assay using GloSensor has been utilized to assess the inhibitory effect of Z-VRPR-FMK on MALT1 activity. In this system, increasing concentrations of Z-VRPR-FMK resulted in a dose-dependent decrease in the luciferase activity generated by the MALT1-cleavable reporter. nih.gov This type of assay provides a quantitative measure of MALT1 protease inhibition in a cellular context and is valuable for screening and characterizing MALT1 inhibitors.
Cell Adhesion Assays
Z-VRPR-FMK has been utilized in cell adhesion assays to probe the role of MALT1 in processes dependent on cell-to-matrix interactions. In one notable application, the compound was shown to reduce the adhesion of Jurkat T-cells to fibronectin. researchgate.net Jurkat cells, a human T-cell leukemia line, are often used as a model system for studying T-cell signaling and adhesion. lsu.edu These assays typically involve coating a surface with an extracellular matrix protein like fibronectin and then measuring the number of cells that adhere to the surface after treatment with the inhibitor. researchgate.netnih.gov The reduction in adhesion upon treatment with Z-VRPR-FMK suggests that the proteolytic activity of MALT1 is involved in the signaling pathways that regulate integrin-mediated cell adhesion. researchgate.netnih.gov
Biochemical and Enzymatic Assays
The inhibitory effect of Z-VRPR-FMK on MALT1 is directly quantified using in vitro protease activity assays. bpsbioscience.com These assays often employ a fluorogenic substrate, such as Ac-LVSR-AMC, which is specifically cleaved by active MALT1. bpsbioscience.com The cleavage of this substrate releases a fluorescent molecule (AMC), and the resulting increase in fluorescence can be measured over time to determine enzyme activity. bpsbioscience.com
In such assays, Z-VRPR-FMK has been shown to completely block the cleavage of the fluorogenic substrate, demonstrating its potent inhibitory effect on MALT1's proteolytic function. nih.gov Furthermore, Z-VRPR-FMK has been shown to prevent the MALT1-mediated cleavage of its physiological substrates, such as BCL10 and RelB, in a variety of cell lines. haematologica.orgnih.gov For instance, in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, which exhibit constitutive MALT1 activity, treatment with Z-VRPR-FMK leads to the accumulation of uncleaved BCL10. nih.gov These in vitro assays are crucial for confirming the direct interaction between the inhibitor and the enzyme and for studying the downstream consequences of MALT1 inhibition. haematologica.orgnih.gov
Z-VRPR-FMK is characterized as an irreversible inhibitor of MALT1. nih.govmedchemexpress.commedchemexpress.com This means that it forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. nih.gov For irreversible inhibitors, the standard equilibrium-based inhibition constant (Ki) is not the most appropriate measure of potency. Instead, the efficiency of inhibition is often described by the second-order rate constant kinact/KI, which reflects the rate of covalent modification. nih.govnih.gov While one source mentions a Ki of 0.14 uM and complete inhibition at 1.25 uM, the primary characterization of Z-VRPR-FMK in the literature is as an irreversible inhibitor. probechem.com The time-dependent and irreversible nature of the inhibition is a key feature of its mechanism of action, distinguishing it from reversible inhibitors that bind and unbind from the enzyme. nih.govnih.gov
Pre-clinical In Vivo Models (Non-Human, Non-Clinical)
To study the in vivo effects of Z-VRPR-FMK on tumor growth, researchers utilize xenograft models, where human cancer cells are implanted into immunodeficient mice. crownbio.comresearchgate.net A common model involves the subcutaneous injection of human ABC-DLBCL cell lines, such as OCI-LY10, into nude mice. nih.govnih.gov These mice lack a functional thymus and are unable to mount an effective immune response against the foreign cancer cells, allowing the tumors to grow. nih.govcrownbio.com This in vivo system provides a platform to assess the therapeutic potential of compounds like Z-VRPR-FMK in a living organism. nih.govcrownbio.comnih.gov
In xenograft models established with OCI-LY10 cells, treatment with Z-VRPR-FMK has been shown to significantly inhibit tumor growth and invasiveness. nih.govnih.gov Studies have demonstrated that the increase in tumor volume is markedly slower in mice treated with Z-VRPR-FMK compared to control groups receiving a saline solution. nih.govnih.gov For example, a significant difference in tumor size was observed after 13 days of treatment. nih.gov In addition to inhibiting tumor growth, Z-VRPR-FMK treatment also led to a decrease in the expression of proteins associated with invasion, such as matrix metalloproteinases MMP2 and MMP9, within the transplanted tumors. nih.govnih.gov
Table 1: Summary of In Vivo Findings for Z-VRPR-FMK in OCI-LY10 Xenograft Model
| Parameter | Observation in Z-VRPR-FMK Treated Group | Reference |
|---|---|---|
| Tumor Volume | Slower increase compared to control group. | nih.gov |
| Mouse Weight | Continuous increase, while control group lost weight after 9 days. | nih.gov |
| MALT1 Expression | Decreased in transplanted tumors. | nih.gov |
| P65 (NF-κB) Expression | Significantly lower gene expression; decreased nuclear protein expression. | nih.govnih.gov |
| A20 Expression | Increased nuclear protein expression. | nih.govnih.gov |
| MMP2 and MMP9 Expression | Lower protein expression in transplanted tumors. | nih.govnih.gov |
Pharmacodynamic Biomarker Discovery in Pre-clinical Models (e.g., IL-10 levels)
The irreversible tetrapeptide inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), Z-VRPR-FMK (trifluoroacetate salt), has been instrumental in identifying and validating pharmacodynamic biomarkers to monitor MALT1 inhibition in preclinical models. A significant finding in this area is the correlation between MALT1 inhibition and serum levels of interleukin-10 (IL-10).
In studies involving animal models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), a direct relationship was established between the administration of MALT1 inhibitors and a reduction in serum IL-10 levels. nih.gov This reduction in IL-10 was found to closely mirror the pharmacokinetic profile of the drug and the extent of MALT1 inhibition both in vitro and in vivo. nih.gov This suggests that IL-10 can serve as a valuable and easily measurable pharmacodynamic biomarker for assessing the in vivo efficacy of MALT1 inhibitors. nih.gov
The rationale for IL-10 as a biomarker stems from its role in the tumor microenvironment. By fostering an immunosuppressive environment, IL-10 can promote tumor growth and immune evasion. nih.gov In the context of certain lymphomas, elevated IL-10 levels are a known characteristic. nih.gov Therefore, the ability of a MALT1 inhibitor like Z-VRPR-FMK to reduce IL-10 levels indicates a disruption of this pro-tumorigenic signaling pathway. nih.gov
The utility of IL-10 as a biomarker is not limited to oncology. IL-10 is a cytokine that can also serve as a marker for inflammation. usagainstalzheimers.org In inflammatory conditions where MALT1 activity is implicated, monitoring IL-10 levels following treatment with Z-VRPR-FMK could provide insights into the drug's anti-inflammatory activity.
It is important to note that while Z-VRPR-FMK has been a crucial tool for this discovery, its properties, such as its relatively large size and charge, limit its direct therapeutic application due to lower cell permeability. nih.gov Nevertheless, its use in preclinical studies has paved the way for the development of more drug-like MALT1 inhibitors and has validated IL-10 as a key biomarker for their clinical development. nih.gov
Structural Biology Techniques
Crystallography of MALT1-Inhibitor Complexes
X-ray crystallography has been a pivotal technique in elucidating the molecular basis of MALT1 inhibition by Z-VRPR-FMK. The determination of the crystal structure of the MALT1 paracaspase region in complex with this peptide inhibitor has provided invaluable insights into its mechanism of action. nih.govresearchgate.net
The crystal structure reveals that Z-VRPR-FMK binds covalently to the active site cysteine residue (Cys464) of MALT1. nih.govrsc.org This covalent bond is formed by the electrophilic fluoromethyl ketone (fmk) warhead of the inhibitor. nih.gov The structure of the MALT1-C fragment, which includes the paracaspase domain and an adjacent immunoglobulin (Ig)-like domain, shows a homodimer, with each protomer bound to a Z-VRPR-FMK molecule. nih.gov
Detailed analysis of the MALT1-Z-VRPR-FMK complex highlights specific interactions that govern inhibitor recognition:
P1 Arginine: The P1 arginine residue of the inhibitor is critical for binding, forming multiple interactions with acidic residues within the S1 pocket of MALT1. nih.govresearchgate.net
P3 Arginine: While also contributing to binding, the P3 arginine appears to be more replaceable, a finding supported by substrate specificity studies. nih.gov
P4 Valine: The P4 valine residue is accommodated by a hydrophobic pocket in the S4 region of the enzyme. researchgate.net
These crystallographic studies have not only confirmed the covalent nature of the inhibition but have also provided a structural blueprint for the rational design of new, more potent, and selective MALT1 inhibitors. nih.govdiscngine.com By understanding the precise interactions between Z-VRPR-FMK and MALT1, researchers can modify the inhibitor's structure to improve properties such as cell permeability and binding affinity. nih.gov For instance, the co-crystal structure was instrumental in the development of second-generation inhibitors where the P3 arginine was replaced to enhance cellular efficacy. nih.gov
Furthermore, comparing the crystal structures of MALT1 in its apo (unbound) form and in complex with Z-VRPR-FMK has revealed significant conformational changes upon inhibitor binding. nih.gov This includes a rotational movement of the protease domain relative to the Ig3 domain, which is crucial for MALT1 activation. nih.gov
| PDB ID | Description | Resolution (Å) | Key Findings |
| 3V4O | Crystal structure of the MALT1 paracaspase region bound to Z-VRPR-FMK. nih.govscispace.com | 1.75 | Revealed the homodimeric structure and the covalent binding of the inhibitor to the active site. nih.gov |
| 3UOA | Structure used for molecular replacement in subsequent MALT1 inhibitor studies. scispace.com | Provided a foundational model for understanding MALT1 structure. |
This table is based on available data and may not be exhaustive.
Binding Analysis and Molecular Docking (Conceptual)
While X-ray crystallography provides a static image of the MALT1-Z-VRPR-FMK complex, molecular docking simulations offer a dynamic and conceptual understanding of the binding process. These computational techniques are used to predict the preferred orientation of the inhibitor when bound to the MALT1 active site and to estimate the strength of the interaction.
Molecular docking studies consistently show that Z-VRPR-FMK binds to the catalytic site of MALT1. rsc.org These simulations complement the crystallographic data by allowing for the exploration of different binding poses and the conformational flexibility of both the inhibitor and the enzyme. nih.gov
The key conceptual insights from binding analysis and molecular docking include:
Confirmation of the Binding Site: Docking simulations confirm that Z-VRPR-FMK preferentially binds to the active site pocket of MALT1, in close proximity to the catalytic Cys464 residue. rsc.org
Prediction of Binding Affinity: By calculating the binding free energy, molecular docking can rank different inhibitor candidates and provide a theoretical basis for their potency. nih.gov
Structure-Activity Relationship (SAR) Studies: These computational methods are invaluable for understanding how modifications to the inhibitor's structure affect its binding to MALT1. For example, replacing the P3 arginine with other residues can be modeled to predict the impact on binding affinity and selectivity. nih.gov
Virtual Screening: Molecular docking can be used to screen large libraries of compounds to identify novel MALT1 inhibitors that may bind to the active site in a similar manner to Z-VRPR-FMK. researchgate.net
It is important to emphasize that while molecular docking is a powerful tool, its predictions are theoretical and require experimental validation. The insights gained from these computational studies, however, are crucial for guiding the design and optimization of new MALT1 inhibitors.
Activity-Based Probes (ABPs) and Assays
ELASA (Enzyme-Linked Activity-Sorbent Assay) for Active MALT1 Detection
While a specific Enzyme-Linked Activity-Sorbent Assay (ELASA) utilizing Z-VRPR-FMK is not explicitly detailed in the provided context, the principles of activity-based probing and related immunoassay techniques suggest a strong conceptual basis for its application. Activity-based probes (ABPs) are chemical tools designed to covalently modify the active site of an enzyme, and Z-VRPR-FMK, with its reactive fluoromethyl ketone group, functions as such a probe for MALT1. nih.gov
An ELASA for active MALT1 detection would likely involve the following conceptual steps:
Capture: An antibody specific for MALT1 would be immobilized on the surface of a microplate well to capture MALT1 from a biological sample, such as a cell lysate.
Probing: The captured MALT1 would then be incubated with a biotinylated version of an activity-based probe, conceptually similar to Z-VRPR-FMK. This probe would covalently bind only to the active MALT1 molecules.
Detection: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) would be added, which binds to the biotin (B1667282) tag on the probe.
Signal Generation: Finally, a substrate for the enzyme conjugate would be added, leading to a measurable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of active MALT1 in the sample.
The development of biotin-coupled ABPs has enabled robust assays for the sensitive and selective detection of active MALT1 in various biological contexts. nih.gov These assays are crucial for determining the efficacy of small molecule inhibitors and for classifying lymphomas based on their MALT1 activity status. nih.gov
Profiling of MALT1 Activity in Cellular Extracts and Tissues
Z-VRPR-FMK and other MALT1-targeted activity-based probes are powerful tools for profiling the proteolytic activity of MALT1 in complex biological samples like cellular extracts and tissues. nih.govnih.gov These methods allow for the specific detection of the active form of MALT1, providing insights into its role in various cellular processes and disease states.
The general workflow for profiling MALT1 activity using an ABP like Z-VRPR-FMK involves:
Sample Preparation: Cellular extracts or tissue homogenates are prepared under conditions that preserve enzymatic activity.
Labeling: The samples are incubated with a tagged version of Z-VRPR-FMK (e.g., with a fluorophore or biotin). The probe will covalently label the active site of MALT1.
Analysis: The labeled proteins are then separated by techniques such as SDS-PAGE. The labeled MALT1 can be visualized by in-gel fluorescence scanning (for fluorescently tagged probes) or by western blotting with a streptavidin conjugate (for biotinylated probes).
Studies have successfully used this approach to:
Detect active MALT1 in various cell lines: This includes B-cell lymphoma lines where MALT1 activity is often deregulated. nih.govnih.govnih.govhaematologica.org
Monitor MALT1 activation: The increase in labeled MALT1 upon stimulation of immune cells (e.g., T cells) can be quantified. nih.gov
Assess inhibitor efficacy: Pre-treatment of cells with a MALT1 inhibitor before labeling with the ABP will result in a decrease in the signal, providing a direct measure of target engagement and inhibition. nih.gov
For instance, in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, Z-VRPR-FMK has been used to probe for MALT1 activity. nih.govnih.govhaematologica.org Interestingly, in many B-ALL subtypes, constitutive MALT1 proteolytic activity was not detected, suggesting a different, non-proteolytic role for MALT1 in these cancers. nih.govnih.govhaematologica.org This highlights the importance of directly profiling enzymatic activity rather than just protein expression.
The use of Z-VRPR-FMK and related ABPs has been crucial in understanding the biological contexts where MALT1 protease activity is a key driver of pathology, thereby guiding the therapeutic application of MALT1 inhibitors. nih.gov
| Application | Cell/Tissue Type | Key Finding | Reference |
| Detection of active MALT1 | DLBCL tumor biopsies | Active MALT1 can be sensitively and selectively detected. | nih.gov |
| Monitoring MALT1 activation | Primary lymphocytes | MALT1 is activated upon T-cell stimulation. | nih.gov |
| Assessing inhibitor efficacy | ABC-DLBCL cell lines | Z-VRPR-FMK efficiently blocks MALT1 proteolytic activity. | nih.gov |
| Investigating MALT1 role | B-ALL cell lines | Lack of constitutive MALT1 proteolytic activity in most B-ALL subtypes. | nih.govnih.govhaematologica.org |
This table provides examples and is not an exhaustive list of all studies.
Comparative Studies and Limitations As a Research Tool
Comparison with Other MALT1 Protease Inhibitors
Z-VRPR-FMK's primary distinction lies in its nature as a peptide-based, irreversible inhibitor that targets the active site of the MALT1 protease. medchemexpress.commedchemexpress.comhellobio.com This sets it apart from a growing class of small molecule inhibitors that often feature different mechanisms of action.
A variety of small molecule inhibitors have been developed to target MALT1, each with unique properties. These include MI-2, safimaltib, mepazine, and several MLT compounds. medchemexpress.combiorxiv.org
MI-2: This is an irreversible small molecule inhibitor of MALT1. medchemexpress.comtargetmol.comabcam.com While both Z-VRPR-FMK and MI-2 are irreversible, MI-2 is noted for its superior cell permeability compared to the larger, charged peptide structure of Z-VRPR-FMK. nih.gov Studies have shown that MI-2 can effectively suppress MALT1-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. medchemexpress.comtargetmol.com
Safimaltib (JNJ-67856633): This is a potent, selective, and orally active allosteric inhibitor of MALT1. medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com Unlike Z-VRPR-FMK, which directly blocks the active site, safimaltib binds to a different site on the enzyme, inducing a conformational change that inhibits its activity. medchemexpress.comnih.govresearchgate.net
Mepazine: A phenothiazine (B1677639) derivative, mepazine acts as a selective, reversible, and non-competitive inhibitor of MALT1. medchemexpress.comcancer-research-network.commerckmillipore.com Its mechanism is considered allosteric, preventing the conformational changes needed for MALT1 to become active. biorxiv.orgnih.govnih.gov Some research suggests that mepazine's effects might also involve MALT1-independent mechanisms. medchemexpress.com
MLT Compounds (e.g., MLT-748, MLT-943): These are also allosteric inhibitors of MALT1. medchemexpress.combiorxiv.org For instance, MLT-748 is a potent and selective allosteric inhibitor that binds to the allosteric Trp580 pocket of MALT1. medchemexpress.com MLT-943 is another potent and selective MALT1 protease inhibitor that has been used in preclinical toxicology studies. nih.gov
The primary distinction in the mechanism of action between Z-VRPR-FMK and many small molecule inhibitors is the site of interaction.
Active Site Inhibition: Z-VRPR-FMK is a classic example of an active site inhibitor. pnas.orgnih.gov It is designed to mimic the natural substrate of MALT1, thereby binding directly to the catalytic site and irreversibly blocking its proteolytic function. researchgate.net This direct competitive and irreversible binding makes it a powerful tool for ensuring complete and sustained inhibition of MALT1's enzymatic activity in experimental settings. medchemexpress.comhellobio.com
Allosteric Inhibition: In contrast, inhibitors like safimaltib, mepazine, and the MLT compounds are allosteric inhibitors. medchemexpress.combiorxiv.orgmedchemexpress.comnih.govnih.gov They bind to a site on MALT1 that is distinct from the active site. nih.gov This binding event induces a conformational change in the protein structure that ultimately prevents the enzyme from functioning, even though the active site itself is not physically blocked by the inhibitor. nih.govpnas.org Allosteric inhibitors can be reversible or non-covalent and offer a different mode of pharmacological control. nih.govcancer-research-network.comnih.gov Some research suggests that allosteric inhibitors may not completely shut down all MALT1-related signaling, which can be a desirable feature in certain therapeutic contexts to avoid potential autoimmunity. ashpublications.org
Table 1: Comparison of Z-VRPR-FMK with Other MALT1 Inhibitors
| Inhibitor | Type | Mechanism of Action | Reversibility |
|---|---|---|---|
| Z-VRPR-FMK | Tetrapeptide | Active Site | Irreversible |
| MI-2 | Small Molecule | Active Site | Irreversible |
| Safimaltib | Small Molecule | Allosteric | Not specified |
| Mepazine | Small Molecule | Allosteric, Non-competitive | Reversible |
| MLT-748 | Small Molecule | Allosteric | Not specified |
| MLT-943 | Small Molecule | Not specified | Not specified |
Comparison with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
MALT1 is a paracaspase, sharing structural and functional similarities with the caspase family of proteases, but it specifically cleaves substrates after an arginine residue, unlike caspases which cleave after aspartic acid. medchemexpress.com This distinction is crucial when comparing Z-VRPR-FMK to pan-caspase inhibitors like Z-VAD-FMK.
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): This is a broad-spectrum, irreversible inhibitor of caspases. invivogen.compromega.com It works by binding to the catalytic site of most caspases, thereby inhibiting apoptosis and other caspase-mediated processes. invivogen.compromega.comnih.govfrontiersin.org
The key difference lies in their target specificity. While Z-VRPR-FMK is selective for MALT1, Z-VAD-FMK has a broad inhibitory profile across the caspase family. medchemexpress.cominvivogen.com This makes Z-VRPR-FMK a more suitable tool for studies focused specifically on the roles of MALT1, avoiding the confounding effects of widespread caspase inhibition. Conversely, Z-VAD-FMK is used in research to investigate general apoptotic pathways or to determine if a cellular process is caspase-dependent. cancer-research-network.comnih.govfrontiersin.org
Considerations for In Vitro and In Vivo Research Applications
The physicochemical properties of Z-VRPR-FMK influence its application in different research settings.
Z-VRPR-FMK is described as cell-permeable, allowing it to be used in cell culture experiments to study the intracellular functions of MALT1. hellobio.com However, its relatively large size and charged nature as a peptide can result in lower cell permeability compared to smaller, more lipophilic small molecule inhibitors like MI-2. nih.gov
In cell-based assays, Z-VRPR-FMK is often used at concentrations in the micromolar range. For example, a concentration of 50 μM has been shown to inhibit the proliferation of various DLBCL cell lines and reduce the nuclear levels of c-REL, a downstream target of MALT1 signaling. medchemexpress.comnih.gov In other studies, concentrations ranging from 12.5 to 75 μM were effective in reducing NF-κB activation in lymphocytes. caymanchem.com
Table 2: In Vitro Applications and Concentrations of MALT1 Inhibitors
| Inhibitor | Cell Permeability | Typical In Vitro Concentration |
|---|---|---|
| Z-VRPR-FMK | Cell-permeable | 12.5 - 75 µM |
| MI-2 | Excellent cell permeability | 0.2 - 0.5 µM (GI50 in some cell lines) |
| Mepazine | Cell-permeable | 5 - 20 µM |
| Safimaltib | Orally active (implies cell permeability) | Not specified |
The nature of Z-VRPR-FMK as a peptide-based, irreversible inhibitor offers distinct advantages in experimental design. medchemexpress.comhellobio.com The irreversibility of its binding ensures a sustained and complete blockade of MALT1's catalytic activity once it has reached its target. researchgate.netnih.gov This is particularly useful in experiments where a long-lasting and unambiguous inhibition of MALT1 protease function is required to study its downstream consequences without the complication of inhibitor dissociation or the need for continuous high-concentration exposure.
While its peptide nature may limit its in vivo applications due to potential issues with stability and bioavailability, it remains a valuable and highly specific tool for in vitro and ex vivo studies aimed at dissecting the precise role of MALT1's proteolytic activity in cellular signaling pathways. nih.govnih.gov Its use as a positive control in screening assays for novel MALT1 inhibitors further underscores its importance as a benchmark compound in MALT1 research. targetmol.comnih.gov
Limitations in Pharmacological Properties for Certain Research Aims
While the trifluoroacetate (B77799) salt of Z-VRPR-FMK is a valuable tool for investigating the function of MALT1, its pharmacological properties present certain limitations for specific research applications. These limitations primarily stem from its chemical nature as a peptidic irreversible inhibitor, which can affect its cellular activity, selectivity, and the interpretation of experimental outcomes.
One of the most significant limitations of Z-VRPR-FMK is its relatively poor cell permeability. nih.gov As a tetrapeptide, its larger size and charged residues hinder its ability to efficiently cross cell membranes. nih.govnih.gov This necessitates the use of high concentrations in cell-based assays to achieve effective inhibition of intracellular MALT1, which can be seen in studies on diffuse large B-cell lymphoma (DLBCL) cell lines where concentrations of 50 µM are often used. nih.govmedchemexpress.com In contrast, smaller, non-peptidic MALT1 inhibitors, such as MI-2, have demonstrated superior activity in cellular assays due to better cell penetration. nih.gov
The irreversible nature of Z-VRPR-FMK, mediated by the fluoromethyl ketone (FMK) group that forms a covalent bond with the active site cysteine of MALT1, can also be a drawback for certain research goals. nih.govsigmaaldrich.com While irreversible inhibition can provide prolonged suppression of enzyme activity, which is advantageous in some therapeutic contexts, it lacks the temporal control offered by reversible inhibitors. nih.govquora.com Once MALT1 is inactivated by Z-VRPR-FMK, recovery of its function requires the synthesis of new enzyme, a process that can take a considerable amount of time. nih.gov This makes it challenging to study the effects of transient MALT1 inhibition or to perform experiments that require a rapid reversal of the inhibitory effect. quora.com
Furthermore, the electrophilic nature of the FMK "warhead" raises concerns about potential off-target effects. researchgate.net While Z-VRPR-FMK is considered selective for MALT1, the possibility of covalent modification of other cellular proteins with reactive cysteine residues cannot be entirely dismissed. researchgate.net For instance, other peptide-based inhibitors containing an FMK group, such as Z-VAD-FMK, have been shown to have off-target effects on other proteases like cathepsins and calpains. reading.ac.uknih.gov Such off-target activities can complicate the interpretation of experimental results, as the observed phenotype may not be solely attributable to the inhibition of MALT1.
Finally, while the trifluoroacetate (TFA) salt form enhances the water solubility and stability of Z-VRPR-FMK, it is a factor to consider in experimental design. medchemexpress.com Although generally considered inert, TFA salts can sometimes influence experimental outcomes, and it is crucial to use appropriate vehicle controls.
To illustrate some of these limitations, the following table provides a comparative overview of Z-VRPR-FMK and a small molecule MALT1 inhibitor, MI-2.
| Feature | Z-VRPR-FMK (trifluoroacetate salt) | MI-2 |
| Inhibitor Class | Peptidic, Irreversible | Small Molecule, Irreversible |
| Cell Permeability | Low nih.govnih.gov | High nih.gov |
| Potency in Cell-Based Assays | Lower efficacy, requires higher concentrations (e.g., 50 µM) nih.gov | Higher efficacy at lower concentrations (e.g., 200 nM) nih.gov |
| Temporal Control | Limited due to irreversible binding quora.com | Limited due to irreversible binding nih.gov |
| Potential for Off-Target Effects | Potential for off-target covalent modification researchgate.net | Selective for MALT1 over other caspases nih.gov |
Table 1: Comparative Properties of MALT1 Inhibitors
Future Directions in Academic Research
Elucidation of Novel MALT1 Substrates and Cleavage Sites using Z-VRPR-FMK
A primary application of Z-VRPR-FMK is in the discovery and validation of new protein substrates for MALT1. By treating cells with this inhibitor, researchers can prevent the cleavage of potential substrates, allowing for their identification. MALT1 is known to cleave and inactivate several proteins involved in cellular signaling, and expanding this list is crucial for a complete understanding of its function. nih.govbiorxiv.org
The proteolytic activity of MALT1 is essential for T-cell activation and is implicated in the growth of certain lymphomas. nih.gov Z-VRPR-FMK has been used to confirm that the cleavage of known substrates, such as B-cell lymphoma 10 (Bcl10) and CYLD, is directly dependent on MALT1's enzymatic activity. bio-techne.comnih.gov For instance, pretreatment with Z-VRPR-FMK effectively blocks the cleavage of CYLD that is otherwise induced by B-cell receptor (BCR) signaling. nih.gov
Recent research has utilized predictive workflows, combined with experimental validation using MALT1 inhibitors, to identify novel substrates. This approach has successfully identified proteins such as CILK1, TANK, and Tensin-3 as new targets of MALT1. biorxiv.orgnih.gov In the case of Tensin-3, its cleavage in lymphoma cell lines with constitutive MALT1 activity was prevented by a related inhibitor, confirming it as a bona fide substrate. biorxiv.org The use of Z-VRPR-FMK is critical in these studies to demonstrate that the observed cleavage is a direct result of MALT1's paracaspase function. nih.gov
| Verified MALT1 Substrates | Function / Pathway | Reference |
| A20 (TNFAIP3) | Negative regulator of NF-κB signaling | nih.govnih.gov |
| Bcl10 | Signaling adapter protein in NF-κB activation, cell adhesion | biorxiv.org |
| CYLD | Deubiquitinase, tumor suppressor, negative regulator of NF-κB | nih.govnih.gov |
| RelB | Subunit of the NF-κB transcription factor | nih.gov |
| Roquin-1 and -2 | Post-transcriptional repressors | biorxiv.org |
| Regnase-1 (ZC3H12A) | Ribonuclease involved in mRNA degradation | nih.govbiorxiv.org |
| Tensin-3 | Controls B-cell adhesion | biorxiv.org |
| CILK1 | Kinase, function under investigation | nih.gov |
| TANK | TRAF family member-associated NF-κB activator | nih.gov |
Further Dissection of MALT1-Dependent Signaling Networks
Z-VRPR-FMK is a key tool for mapping the intricate signaling pathways regulated by MALT1. MALT1 is a central component of the CARD-BCL10-MALT1 (CBM) signalosome, which is crucial for activating the nuclear factor-kappa B (NF-κB) pathway in response to antigen receptor stimulation. nih.govnih.gov
Studies using Z-VRPR-FMK have demonstrated that inhibiting MALT1's proteolytic activity effectively suppresses the activation of NF-κB. nih.govmedchemexpress.com This occurs, in part, by preventing the degradation of A20, an inhibitor of the NF-κB pathway. nih.gov Consequently, treatment with Z-VRPR-FMK leads to reduced nuclear expression of the p65 NF-κB subunit. nih.gov This inhibitory effect on NF-κB signaling has been shown to reduce the viability and proliferation of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cells, which are often dependent on constitutive MALT1 activity for survival. nih.gov
Furthermore, MALT1 inhibition with Z-VRPR-FMK has been linked to the downregulation of matrix metalloproteinases (MMP), specifically MMP2 and MMP9, which are implicated in cancer cell invasion and metastasis. nih.gov The ability to use potent and specific inhibitors allows for comprehensive analyses, such as RNA-sequencing, to map the full extent of gene expression changes and identify all the signaling pathways downstream of MALT1's enzymatic function. jci.org
Investigating MALT1's Role in Less Explored Biological Contexts
While the role of MALT1 in lymphocyte activation and lymphoma is well-established, Z-VRPR-FMK facilitates the exploration of its function in other biological settings. Research has indicated that MALT1 may have a broader role than previously understood.
For example, some evidence suggests that Z-VRPR-FMK can offer protection against influenza A virus (IAV) infection, pointing to a role for MALT1 in the antiviral immune response. medchemexpress.com MALT1 is also implicated in signaling downstream of G protein-coupled receptors (GPCRs) and the epidermal growth factor (EGF) receptor in non-immune cells. nih.gov Moreover, related signaling pathways involving CARMA family proteins (which associate with MALT1) have been linked to inflammatory skin conditions like psoriasis, suggesting that MALT1 could be a player in these diseases. nih.gov
The high degree of conservation of MALT1's protein structure across evolution, even in species lacking adaptive immunity, suggests ancient and fundamental functions. nih.gov These may include roles in mTOR signaling and interactions with autophagy receptors, which are areas ripe for future investigation. nih.gov The use of Z-VRPR-FMK in diverse cellular and disease models will be crucial for uncovering these less-explored functions.
| Biological Context | Observed or Potential Role of MALT1 | Reference |
| ABC-DLBCL | Drives proliferation and survival via NF-κB activation. | nih.govnih.gov |
| Viral Infection | Potential role in host defense against influenza A virus. | medchemexpress.com |
| Autoimmune/Inflammatory Disease | Implicated in Th17 cell differentiation (related to psoriasis, RA, asthma). | frontiersin.org |
| Non-Immune Cell Signaling | Mediates signals from GPCRs and EGFR. | nih.gov |
| Autophagy | Potential interaction with autophagy receptor p62/SQSTM. | nih.gov |
Development of Next-Generation MALT1 Inhibitors Informed by Z-VRPR-FMK Studies
Z-VRPR-FMK has served as a foundational tool and a starting point for the development of new generations of MALT1 inhibitors. nih.gov While highly effective for research, its peptide-based structure results in poor cell permeability and makes it unsuitable for clinical applications. nih.gov This has spurred the development of improved inhibitors.
Structure-activity relationship (SAR) studies, starting with the Z-VRPR-FMK template, have led to new peptidomimetic compounds with enhanced properties. For example, replacing the arginine at the P3 position with valine led to the creation of Z-LVPR-fmk, a compound with a tenfold improvement in cell-based inhibitory activity, likely due to better cell permeability. nih.gov These studies confirm that the covalent binding mechanism, mediated by the fluoromethylketone (fmk) group, is essential for potent inhibition. nih.gov
The limitations of peptide-based inhibitors have also driven the discovery of novel small-molecule inhibitors, such as MI-2 and safimaltib, which offer better pharmacological properties. nih.govresearchgate.netresearchgate.net The knowledge gained from using Z-VRPR-FMK to validate MALT1 as a therapeutic target has provided the rationale for advancing these next-generation compounds into clinical investigation for lymphomas and other diseases. researchgate.netnih.gov The development pipeline now includes diverse chemical scaffolds and even allosteric inhibitors, which target sites on the enzyme other than the active site, representing a significant evolution from the initial Z-VRPR-FMK prototype. researchgate.net
Q & A
Q. What are the primary experimental applications of Z-VRPR-FMK (trifluoroacetate salt) in protease research?
Z-VRPR-FMK is a fluoromethyl ketone-based inhibitor targeting proteases, particularly those with trypsin-like activity. It is used to study protease kinetics, inhibition mechanisms, and cellular pathways involving proteolytic cleavage. Methodologically, it is applied in enzymatic assays where fluorescence-based substrates (e.g., AMC-linked peptides) are cleaved, and the inhibitor’s efficacy is quantified via fluorescence quenching or kinetic modeling .
Q. How should Z-VRPR-FMK be handled and stored to ensure stability?
- Storage: Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. Reconstituted solutions should be aliquoted and stored at -80°C for long-term stability.
- Handling: Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks, as trifluoroacetate salts may release volatile acidic components under certain conditions .
Q. What analytical methods are recommended for assessing the purity of Z-VRPR-FMK?
- HPLC: Use reverse-phase HPLC with a C18 column and UV detection at 214 nm (peptide bond absorption) or 280 nm (fluoromethyl ketone moiety).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
- Certificate of Analysis (COA): Validate batch-specific purity (>95%) and peptide content via amino acid analysis .
Advanced Research Questions
Q. How can researchers optimize enzymatic inhibition assays using Z-VRPR-FMK?
- Buffer Conditions: Use Tris-HCl (pH 7.4–8.0) or HEPES (pH 7.2–7.5) to maintain physiological pH. Include reducing agents (e.g., DTT) if proteases require activation.
- Substrate Concentration: Titrate substrate (e.g., Z-GPR-AMC) between 10–100 µM to determine and .
- Inhibitor Titration: Pre-incubate Z-VRPR-FMK (1–100 nM) with the enzyme to establish IC50 values. Monitor fluorescence (Ex/Em: 380/460 nm for AMC) over time .
Q. How does the trifluoroacetate counterion affect experimental outcomes in cellular assays?
Trifluoroacetate (TFA) can influence:
- Cellular Toxicity: High TFA concentrations (>1 mM) may disrupt membrane integrity or alter pH in sensitive cell lines.
- Protein Interactions: TFA may compete with anions in binding assays. Control experiments using acetate or chloride salts are recommended to isolate counterion effects .
Q. What are the common pitfalls in interpreting data from Z-VRPR-FMK inhibition studies?
- Off-Target Effects: Validate specificity using protease knockout models or orthogonal inhibitors.
- Fluorescence Interference: Test inhibitor auto-fluorescence at the assay’s excitation/emission wavelengths.
- Salt Precipitation: High TFA concentrations can precipitate divalent cations (e.g., Mg²⁺) in buffers; adjust ionic strength or use chelators .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported IC50 values for Z-VRPR-FMK across studies?
- Assay Variability: Standardize enzyme sources (recombinant vs. endogenous), substrate purity, and incubation times.
- Buffer Composition: Differences in ionic strength or cofactors (e.g., Ca²⁺) can alter protease activity.
- Data Normalization: Use internal controls (e.g., uninhibited reactions) to account for batch-to-batch variability .
Q. Why do some studies report unexpected cytotoxicity of Z-VRPR-FMK in cell-based assays?
- Counterion Toxicity: TFA accumulation at high concentrations (>100 µM) may induce apoptosis. Compare with acetate salt formulations.
- Off-Target Protease Inhibition: Screen for cross-reactivity with caspases or cathepsins using inhibitor panels .
Environmental and Safety Considerations
Q. What are the recommended disposal protocols for Z-VRPR-FMK waste?
- Liquid Waste: Neutralize with sodium bicarbonate (1:10 ratio) before disposal.
- Solid Waste: Collect in sealed containers labeled "Halogenated Organic Waste" and incinerate via certified facilities to prevent environmental release of trifluoroacetate, which is persistent in aquatic systems .
Methodological Tables
Q. Table 1: Optimal Conditions for Protease Inhibition Assays
| Parameter | Recommended Value | Reference |
|---|---|---|
| Buffer pH | 7.4 (HEPES or Tris-HCl) | |
| Substrate (Z-GPR-AMC) | 50 µM | |
| Incubation Temperature | 37°C | |
| Fluorescence Detection | Ex: 380 nm, Em: 460 nm |
Q. Table 2: Key Analytical Techniques for Z-VRPR-FMK Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| Reverse-Phase HPLC | Purity assessment | C18 column, 0.1% TFA in mobile phase |
| ESI-MS | Molecular weight confirmation | Positive ion mode, 10–100 µM sample |
| Amino Acid Analysis | Peptide content validation | Hydrolysis (6M HCl, 110°C, 24h) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
